molecular formula C9H14FN3 B6646655 N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine

N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine

Cat. No. B6646655
M. Wt: 183.23 g/mol
InChI Key: SVWCVSRCMMMMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that is used in various research studies to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine involves the inhibition of various enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of dihydrofolate reductase, which is an essential enzyme for the synthesis of DNA in cancer cells. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and physiological effects:
N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has significant anti-cancer properties, which make it an ideal compound for cancer research studies. However, this compound has some limitations as well. It has low solubility in water, which makes it difficult to use in aqueous solutions. It also has limited bioavailability, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for the research of N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another direction is to study its potential use in the treatment of other diseases such as tuberculosis and malaria. Additionally, further studies can be conducted to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine involves the reaction of 2,6-difluoropyrimidine with butan-2-amine and methylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine has been extensively studied for its potential applications in the field of medicine. It has been found to have significant anti-cancer properties and has been used in various research studies to understand its mechanism of action. This compound has also been studied for its potential use in the treatment of other diseases such as tuberculosis and malaria.

properties

IUPAC Name

N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3/c1-4-7(2)13(3)9-5-8(10)11-6-12-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWCVSRCMMMMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C1=CC(=NC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-6-fluoro-N-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.